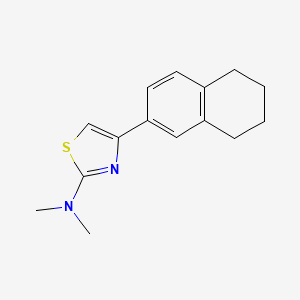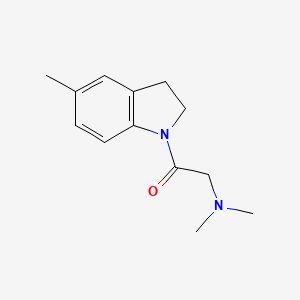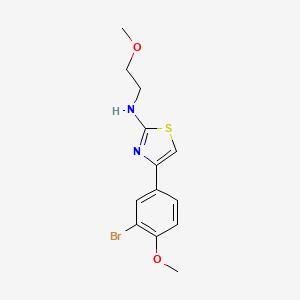
N-cyclohexylquinoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexylquinoline-5-sulfonamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is a sulfonamide derivative of quinoline, which is a heterocyclic aromatic compound that has been extensively studied for its biological activities.
Mecanismo De Acción
The mechanism of action of N-cyclohexylquinoline-5-sulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body. N-cyclohexylquinoline-5-sulfonamide has also been shown to inhibit the activity of certain protein kinases, which are enzymes involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
N-cyclohexylquinoline-5-sulfonamide has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-cyclohexylquinoline-5-sulfonamide has also been shown to reduce inflammation in animal models of disease. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclohexylquinoline-5-sulfonamide in lab experiments include its high potency and selectivity for certain enzymes and proteins. This compound can be used to study the function of these targets in vitro and in vivo. Additionally, N-cyclohexylquinoline-5-sulfonamide is relatively easy to synthesize and purify, making it readily available for research purposes.
The limitations of using N-cyclohexylquinoline-5-sulfonamide in lab experiments include its potential toxicity and off-target effects. This compound has been shown to have cytotoxic effects on certain cell types at high concentrations. Additionally, N-cyclohexylquinoline-5-sulfonamide may inhibit the activity of other enzymes and proteins that are not the intended target, leading to unintended effects.
Direcciones Futuras
There are several future directions for research on N-cyclohexylquinoline-5-sulfonamide. One direction is to investigate the potential of this compound as a drug candidate for the treatment of cancer, inflammation, and other diseases. Another direction is to study the mechanisms of action of N-cyclohexylquinoline-5-sulfonamide in more detail, including its effects on other enzymes and proteins. Additionally, future research could focus on developing new derivatives of N-cyclohexylquinoline-5-sulfonamide with improved potency and selectivity for certain targets.
Métodos De Síntesis
The synthesis of N-cyclohexylquinoline-5-sulfonamide involves the reaction of quinoline-5-sulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The yield of the product is typically around 50-60%, and the purity can be assessed by NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-cyclohexylquinoline-5-sulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, N-cyclohexylquinoline-5-sulfonamide has been used as a tool compound to study the function of certain enzymes and proteins. In molecular biology, this compound has been used to modulate gene expression and protein activity.
Propiedades
IUPAC Name |
N-cyclohexylquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-20(19,17-12-6-2-1-3-7-12)15-10-4-9-14-13(15)8-5-11-16-14/h4-5,8-12,17H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNLJBUPZWDKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexylquinoline-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637225.png)

![5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637241.png)


![4-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637260.png)
![3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7637292.png)
![4-[(5-chloropyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B7637302.png)


![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)